![molecular formula C11H18ClO2- B12342852 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Camphanic acid chloride is an organic compound derived from camphanic acid. It is a type of acyl chloride, characterized by the presence of a chlorine atom attached to the carbonyl group. This compound is known for its high reactivity, making it a valuable intermediate in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-Camphanic acid chloride can be synthesized through the reaction of camphanic acid with thionyl chloride (SOCl₂). The reaction typically involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then forms the acyl chloride. The reaction conditions usually include the use of an inert solvent such as dichloromethane and are carried out under reflux .
Industrial Production Methods
In industrial settings, the production of acyl chlorides, including (+)-camphanic acid chloride, often involves the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Camphanic acid chloride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: In the presence of water, (+)-camphanic acid chloride hydrolyzes to form camphanic acid.
Common Reagents and Conditions
Alcohols: React with (+)-camphanic acid chloride in the presence of a base like pyridine to form esters.
Amines: React with (+)-camphanic acid chloride to form amides, often under mild conditions.
Carboxylic Acids: React with (+)-camphanic acid chloride to form anhydrides, typically in the presence of a base.
Major Products
The major products formed from these reactions include esters, amides, and anhydrides, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(+)-Camphanic acid chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (+)-camphanic acid chloride primarily involves nucleophilic acyl substitution. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chlorine atom. This reaction mechanism is fundamental to its reactivity and applications in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride: Similar in structure but derived from acetic acid.
Benzoyl Chloride: Derived from benzoic acid and used in similar applications.
Propionyl Chloride: Another acyl chloride with similar reactivity but different alkyl group.
Uniqueness
(+)-Camphanic acid chloride is unique due to its chiral nature, which can be advantageous in the synthesis of chiral molecules. Its specific structure also imparts distinct reactivity patterns compared to other acyl chlorides .
Eigenschaften
Molekularformel |
C11H18ClO2- |
|---|---|
Molekulargewicht |
217.71 g/mol |
IUPAC-Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1 |
InChI-Schlüssel |
QQXGTKYWJFHDHL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


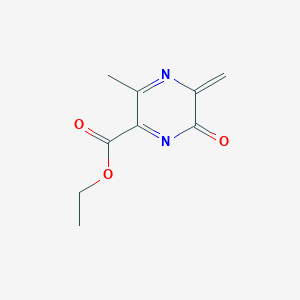
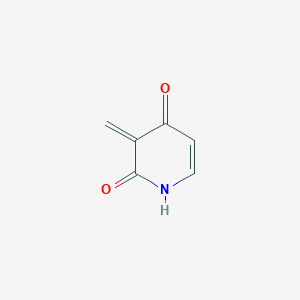

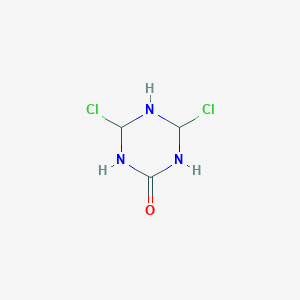
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)

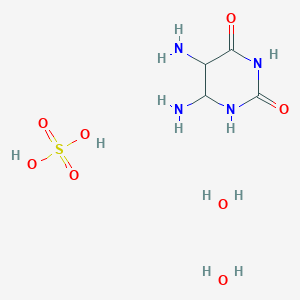
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)
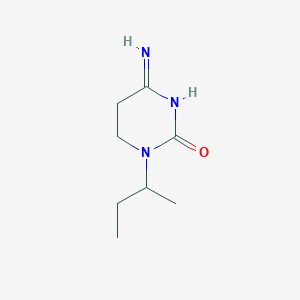

![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
